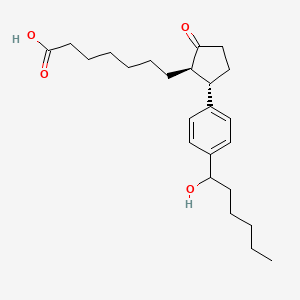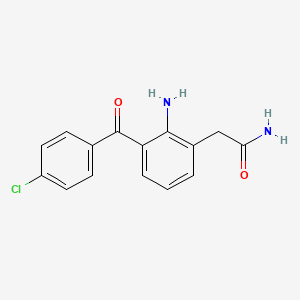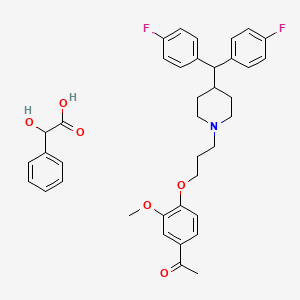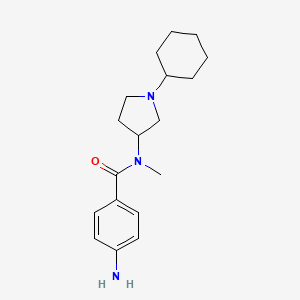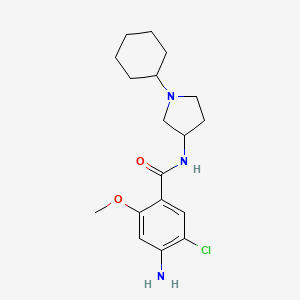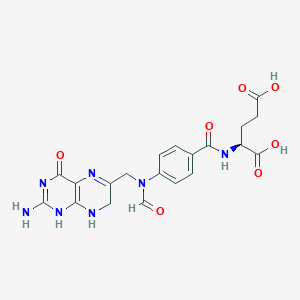
10-Formyldihydrofolate
Overview
Description
10-Formyldihydrofolate is a folate derivative that has been identified in the cytosol of methotrexate-treated cells, including MCF-7 breast cancer cells and normal human myeloid precursor cells . This compound is not typically found in normal tissues but is significant in the context of cancer treatment and cellular metabolism.
Mechanism of Action
Target of Action
10-Formyldihydrofolate, also known as 10-formyldihydrofolic acid, primarily targets three folate-dependent enzymes: AICAR transformylase, glucinamide ribotide (GAR) transformylase, and thymidylate synthase . These enzymes play crucial roles in DNA synthesis and cellular growth.
Mode of Action
This compound interacts with its targets in a specific manner. It acts as a competitive inhibitor of thymidylate synthase , a key enzyme involved in DNA synthesis. It also inhibits GAR transformylase , another enzyme essential for purine synthesis. Interestingly, this compound serves as a substrate for AICAR transformylase , an enzyme involved in purine biosynthesis.
Biochemical Pathways
This compound plays a significant role in the de novo purine synthesis pathway . It serves as a substrate for the GAR transformylase and AICAR transformylase reactions, which are essential steps in this pathway . Additionally, it is involved in the thymidylate synthase reaction, which is crucial for DNA synthesis .
Pharmacokinetics
As a water-soluble vitamin, it is readily absorbed into tissues for immediate use . It is quickly excreted from the body via urine , which suggests a short half-life and rapid clearance.
Result of Action
The action of this compound results in the inhibition of key enzymes involved in DNA synthesis, potentially leading to a decrease in cellular growth and proliferation . Its role as a substrate in the purine synthesis pathway also contributes to the production of purine nucleotides, which are essential components of DNA and RNA .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of methotrexate, a drug used in cancer treatment, can lead to the identification of this compound in the cytosol of treated cells This suggests that certain drugs can affect the levels and activity of this compound in the body
Biochemical Analysis
Biochemical Properties
10-Formyldihydrofolate interacts with several enzymes and proteins. It acts as a competitive inhibitor of thymidylate synthase . It also interacts with aminoimidazolecarboxamide ribonucleotide (AICAR) transformylase, an enzyme involved in purine biosynthesis . The nature of these interactions involves the compound serving as a substrate for AICAR transformylase .
Cellular Effects
This compound influences cell function by participating in biochemical reactions that are essential for DNA synthesis . It serves as a substrate for the GAR transformylase and AICAR transformylase reactions, making it an essential factor for de novo purine synthesis . Its presence in cells can also lead to marked accumulation of dihydrofolate .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to other forms of folate through enzymatic reactions. For instance, it can be reduced to 10-formyltetrahydrofolate in the presence of dihydrofolate reductase, and it can undergo enzymatic deformylation to dihydrofolate in the presence of AICAR transformylase .
Temporal Effects in Laboratory Settings
Over time, this compound can undergo changes in laboratory settings. For instance, it can be oxidized to this compound under certain conditions
Metabolic Pathways
This compound is involved in the one-carbon metabolic pathway, where it serves as a substrate for AICAR transformylase . This enzyme is involved in purine nucleotide biosynthesis, a process essential for DNA and RNA production .
Transport and Distribution
It has been identified in the cytosol of certain cells , suggesting that it can be transported across cellular membranes.
Subcellular Localization
It has been found in the cytosol of methotrexate-treated MCF-7 breast cancer cells and normal human myeloid precursor cells , indicating that it may be localized in the cytosol.
Preparation Methods
10-Formyldihydrofolate can be synthesized through various methods. One common approach involves the air oxidation of 10-formyltetrahydrofolate. In this method, a 1 mM solution of 10-formyltetrahydrofolate at pH 7.0 is left at room temperature for 2-3 hours . Another method involves the anaerobic base treatment of 5,10-methenyltetrahydrofolate chloride in the presence of an antioxidant . These methods ensure the stability and purity of the compound, which is crucial for its use in research and industrial applications.
Chemical Reactions Analysis
10-Formyldihydrofolate undergoes several types of chemical reactions, including:
Reduction: It can be reduced to 10-formyltetrahydrofolate in the presence of dihydrofolate reductase.
Deformylation: This reaction occurs in the presence of aminoimidazolecarboxamide ribonucleotide transformylase, resulting in the formation of dihydrofolate.
Inhibition: It acts as a competitive inhibitor of thymidylate synthase and glycinamide ribotide transformylase.
Common reagents used in these reactions include dihydrofolate reductase and aminoimidazolecarboxamide ribonucleotide transformylase. The major products formed from these reactions are 10-formyltetrahydrofolate and dihydrofolate.
Scientific Research Applications
10-Formyldihydrofolate has several scientific research applications:
Cancer Research: It has been identified in methotrexate-treated cancer cells, indicating its role in the cellular response to chemotherapy.
Metabolomics: The compound is used as a reference standard in metabolomics to identify and validate specific metabolites.
Folate Metabolism: It plays a role in maintaining folate pools in cells, which is crucial for various metabolic pathways.
Comparison with Similar Compounds
10-Formyldihydrofolate is unique compared to other folate derivatives due to its specific interactions with enzymes and its presence in methotrexate-treated cells. Similar compounds include:
10-Formyltetrahydrofolate: A closely related compound that serves as a substrate in formyltransferase reactions.
5,10-Methenyltetrahydrofolate: Another folate derivative involved in one-carbon metabolism.
5-Formyltetrahydrofolate: Known for its stability in solution over a physiological pH range.
These compounds share similar roles in cellular metabolism but differ in their stability, reactivity, and specific enzyme interactions.
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,13H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFQDXABPXWSTK-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948216 | |
| Record name | N-(4-{Formyl[(4-hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 10-Formyldihydrofolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28459-40-7, 25377-55-3 | |
| Record name | 10-Formyl-7,8-dihydrofolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28459-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Formyldihydrofolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028459407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-{Formyl[(4-hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-formyl-dihydrofolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-FORMYL-7,8-DIHYDROFOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3XPF4ILH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


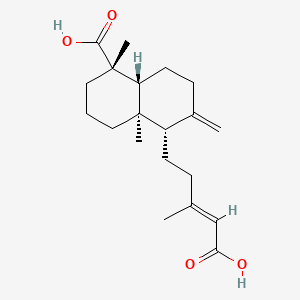
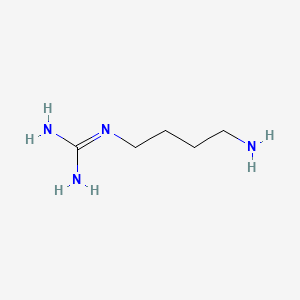
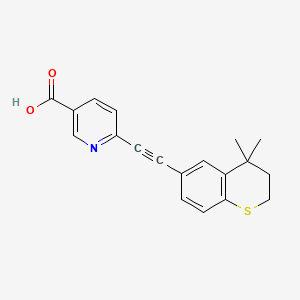
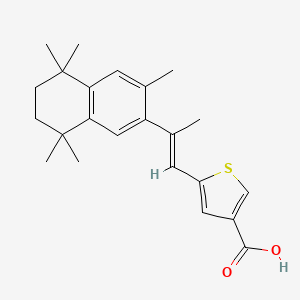

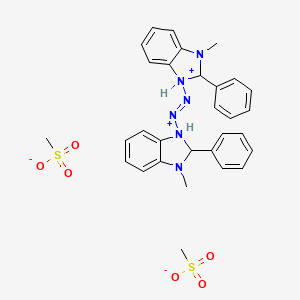
![1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine](/img/structure/B1664436.png)
